4,4-Dimethoxybut-3-en-2-one

Inverse Electron Demand Diels-Alder 1,2-Diazine CC-1065

4,4-Dimethoxybut-3-en-2-one (CAS 50473-61-5, C₆H₁₀O₃) is an α,β-unsaturated ketone featuring a gem-dimethoxy group at the terminal vinylic position, classifying it as an enol ether-ketone. Its structure provides two orthogonal reactive handles: a conjugated enone system (dienophile) and a masked ketone that can be unmasked to reveal a 1,3-dicarbonyl equivalent.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 50473-61-5
Cat. No. B1611132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxybut-3-en-2-one
CAS50473-61-5
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=O)C=C(OC)OC
InChIInChI=1S/C6H10O3/c1-5(7)4-6(8-2)9-3/h4H,1-3H3
InChIKeyBESSYZFGADOYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxybut-3-en-2-one (CAS 50473-61-5): An Enol Ether-Ketone Intermediate for Advanced Synthesis


4,4-Dimethoxybut-3-en-2-one (CAS 50473-61-5, C₆H₁₀O₃) is an α,β-unsaturated ketone featuring a gem-dimethoxy group at the terminal vinylic position, classifying it as an enol ether-ketone . Its structure provides two orthogonal reactive handles: a conjugated enone system (dienophile) and a masked ketone that can be unmasked to reveal a 1,3-dicarbonyl equivalent [1]. This dual functionality underpins its primary role as a building block for the synthesis of heterocycles and complex natural product analogs, as detailed in the evidence below.

Reactivity Dienophile for inverse electron demand Diels-Alder (IEDDA) cycloadditions
Directing Gem-dimethoxy group enables regioselective [3+3] cyclocondensations
Handles Conjugated enone and masked ketone provide orthogonal synthetic routes

Why 4,4-Dimethoxybut-3-en-2-one Cannot Be Substituted with Simple Analogs in Key Applications


Simple substitution with its saturated analog, 4,4-dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal, CAS 5436-21-5), or other enol ethers is not feasible in the critical applications documented for this compound [1]. The target compound's electron-rich, conjugated enone π-system is essential for its participation as a dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions, a role its saturated counterpart cannot fulfill [2]. Furthermore, the specific positioning of the gem-dimethoxy group at the terminal vinylic carbon directs the unique regioselective [3+3] cyclocondensation pathways that yield fluorinated and trichloromethyl-substituted salicylates, a reactivity profile not shared by other ketone-derived enol ethers or simple 1,3-dicarbonyls [3]. These specific electronic and steric requirements dictate that selecting the correct compound is a functional necessity, not a generic choice, for achieving desired synthetic outcomes.

Target 4,4-Dimethoxybut-3-en-2-one
Required for IEDDA as dienophile; saturated analogs lack the conjugated enone π-system and cannot participate in [4+2] cycloadditions.
Target Enol ether-ketone structure
Other enol ethers or 1,3-dicarbonyls lack the terminal gem-dimethoxy directing group; the [3+3] cyclocondensation regioselectivity may shift or fail.

Comparative Performance Data for 4,4-Dimethoxybut-3-en-2-one in Heterocyclic Synthesis


4,4-Dimethoxybut-3-en-2-one as an Enabling Dienophile in IEDDA Reactions for 1,2-Diazine Synthesis

In the total synthesis of the antitumor antibiotic CC-1065, 4,4-dimethoxybut-3-en-2-one was successfully employed as an electron-rich dienophile in an Inverse Electron Demand Diels-Alder (IEDDA) reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate [1]. This reaction was crucial for constructing the 1,2-diazine core of the target molecule. Saturated analogs like 4,4-dimethoxybutan-2-one lack the necessary conjugated enone π-system and cannot act as dienophiles in such cycloadditions.

IEDDA dienophile
Head-to-head
Target compound enables [4+2] cycloaddition to form 1,2-diazine core; saturated analog 4,4-dimethoxybutan-2-one is non-functional in this transformation.
Enables 1,2-diazine synthesis in CC-1065 total synthesis
IEDDA with tetrazine diester; substitution would block key step
Inverse Electron Demand Diels-Alder 1,2-Diazine CC-1065

Regioselective Synthesis of Fluorinated Salicylates via [3+3] Cyclocondensation

1,1-Difluoro-4,4-dimethoxybut-3-en-2-one, a direct derivative of the target compound, participates in TiCl₄-mediated [3+3] cyclocondensations with 1,3-bis(silyloxy)-1,3-butadienes to yield CF₂H-substituted salicylates with very good regioselectivity [1]. The unsubstituted target compound, 4,4-dimethoxybut-3-en-2-one, serves as the essential precursor for these fluorinated building blocks, which are valuable in medicinal chemistry for modulating properties like metabolic stability. This specific cyclization pathway is contingent on the enol ether-ketone structure and fails with saturated analogs.

Fluorinated salicylate access
Class-level
Precursor to 1,1-difluoro-4,4-dimethoxybut-3-en-2-one; TiCl₄-mediated [3+3] cyclocondensation yields CF₂H-salicylates with very good regioselectivity.
Supports fluorinated heterocycle library synthesis
Data to verify for direct analog; class-level inference
Fluorinated Heterocycles [3+3] Cyclocondensation Salicylates

Synthesis of Trichloromethyl-Substituted Salicylates and Cyclohexenones

1,1,1-Trichloro-4,4-dimethoxybut-3-en-2-one, a halogenated derivative of the target compound, reacts via TiCl₄-mediated cyclization to provide 6-(trichloromethyl)salicylates [1]. Using Me₃SiOTf as the Lewis acid instead diverts the reaction to yield trichloromethyl-substituted cyclohexenones [1]. The parent compound, 4,4-dimethoxybut-3-en-2-one, is the critical scaffold for this divergent synthesis. This dual Lewis-acid-dependent reactivity is a unique feature of this enol ether-ketone system, enabling the preparation of two distinct product classes from a single precursor type.

Divergent heterocycle synthesis
Class-level
Precursor to 1,1,1-trichloro derivative; TiCl₄ gives 6-(trichloromethyl)salicylates, Me₃SiOTf gives trichloromethyl-cyclohexenones.
Two scaffold classes from one precursor type
Reported divergent reactivity; class-level inference
Trichloromethyl Salicylates Cyclohexenones

Distinct Electronic and Steric Influence in Cyclization Reactions Compared to Acrylate Analogs

In a study on the reaction of Fischer carbene complexes, 4,4-dimethoxybut-3-en-2-one was used as a model compound to probe the importance of dialkoxy and ester groups in promoting cyclization [1]. The study replaced ethyl 3,3-diethoxyacrylate with 4,4-dimethoxybut-3-en-2-one and other model compounds. The distinct electronic and steric properties of the enol ether-ketone, compared to an acrylate, resulted in different reactivity profiles and product outcomes, highlighting the compound's unique contribution to the cyclization mechanism.

Electronic effect probe
Cross-study
Enol ether-ketone vs. ethyl 3,3-diethoxyacrylate: distinct electronic character leads to different cyclization products and pathway.
Informs reaction mechanism and catalyst design studies
Model study with Fischer carbene complexes
Cyclization Electronic Effects Fischer Carbene Complexes

Optimal Use Cases for 4,4-Dimethoxybut-3-en-2-one Based on Proven Reactivity


Construction of 1,2-Diazine Cores in Natural Product Total Synthesis

As demonstrated in the total synthesis of CC-1065, this compound is the dienophile of choice for constructing 1,2-diazine rings via Inverse Electron Demand Diels-Alder (IEDDA) reactions [1]. Its electron-rich enol ether system is uniquely suited for cycloaddition with electron-poor tetrazines, a transformation not possible with its saturated analog 4,4-dimethoxybutan-2-one. Procurement should be prioritized for any project requiring this specific [4+2] cycloaddition to access 1,2-diazine scaffolds.

Synthesis of Fluorinated and Halogenated Heterocyclic Libraries

The compound is a critical precursor for generating fluorinated (e.g., 1,1-difluoro- and 1,1,1-trifluoro-) and chlorinated (1,1,1-trichloro-) derivatives that are in turn used to synthesize regioselectively functionalized salicylates and cyclohexenones [1][2]. This route provides controlled access to these valuable fluorinated building blocks, which are in high demand in pharmaceutical and agrochemical research. This is a key differentiator from other simple ketone building blocks.

Divergent Synthesis of Salicylates and Cyclohexenones from a Single Precursor

The halogenated derivatives of 4,4-dimethoxybut-3-en-2-one demonstrate a unique ability to undergo divergent cyclization pathways based on the choice of Lewis acid [1]. This allows a single building block to be used for generating two distinct classes of heterocyclic compounds (salicylates and cyclohexenones), offering significant synthetic efficiency and a clear advantage for building diverse screening libraries.

Model System for Studying Electronic Effects in Cyclization Chemistry

Due to its well-defined and distinct electronic properties as an enol ether-ketone, this compound serves as an excellent model substrate for investigating the influence of dialkoxy groups on cyclization reactions [1]. Its use as a comparator against acrylate analogs has provided valuable mechanistic insights. For academic and industrial research groups investigating reaction mechanisms and catalyst design, this compound offers a predictable and well-documented probe molecule.

Application
Selection Property
Validation Focus
1,2-Diazine core synthesis
Dienophile reactivity for IEDDA
Enone π-system dependent cycloaddition
Fluorinated heterocycle libraries
Precursor for halogenated enol ethers
Access to regioselective salicylates
Divergent heterocycle synthesis
Lewis-acid dependent reactivity
Control of product scaffold (salicylate vs. cyclohexenone)
Mechanistic studies in cyclization
Well-defined electronic character
Probe for dialkoxy group effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethoxybut-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.